N-Propylphosphorothioic triamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-diaminophosphinothioylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H12N3PS/c1-2-3-6-7(4,5)8/h2-3H2,1H3,(H5,4,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFVZMCKSOGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNP(=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020961 | |
| Record name | Phosphorothioic triamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916809-14-8 | |
| Record name | N-Propylphosphorothioic triamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916809-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic triamide, N-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorothioic triamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501020961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylphosphorothioic triamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis and Characterization Methodologies of N Propylphosphorothioic Triamide
Synthetic Pathways and Reaction Mechanisms
The production of N-Propylphosphorothioic triamide is primarily achieved through the reaction of thiophosphoryl chloride with n-propylamine and subsequently with ammonia (B1221849). This can be accomplished through various synthetic strategies, including one-pot and sequential procedures.
One-Pot Synthesis Approaches
One-pot synthesis is an efficient method for producing this compound, valued for its simplicity, reduced waste, and cost-effectiveness, making it suitable for industrial applications. In this approach, thiophosphoryl chloride is used as the primary raw material in a toluene (B28343) solvent. A mixture of n-propylamine and ammonia is added, leading to the formation of the final product. This process can achieve a total yield of 79% and results in a product with a purity of 97.5%.
Sequential Synthesis Procedures
Sequential synthesis involves the distinct formation of an intermediate followed by its subsequent reaction to form the final product. The process begins with the reaction of trichlorosulfur phosphorus with an n-propylamine solution in an organic aprotic solvent, such as toluene or dichloromethane (B109758), under a nitrogen atmosphere. google.com This initial step is conducted at a controlled temperature, typically between -10°C and 0°C, to produce an intermediate solution of N-N-propyl dichlorothiophosphoryl. google.com This intermediate is then used directly in the next step, where it reacts with liquid ammonia within the same system to produce this compound. google.com This method avoids the complexities of ultra-low temperature reactions (below -15°C) and the long reaction times associated with other techniques. google.com
Formation of Intermediates in this compound Synthesis
The key intermediate in the synthesis of this compound is N-propylthiophosphoric dichloride (also referred to as N-N-propyl dichlorothiophosphoryl). google.com This compound is formed through a nucleophilic substitution reaction between thiophosphoryl chloride (or trichlorosulfur phosphorus) and n-propylamine. jmnbpt.comgoogle.com The intermediate is then subjected to ammonolysis with ammonia gas to yield the final this compound product. In many modern synthesis protocols, this intermediate is not isolated or purified, but is used directly in the subsequent reaction step to enhance efficiency. google.comgoogle.com
Optimization of Reaction Conditions for Purity and Yield
Optimizing reaction conditions is crucial for maximizing the purity and yield of this compound. Key parameters that are controlled include temperature, solvent choice, and the use of acid-binding agents.
| Parameter | Optimized Condition | Rationale and Outcome |
| Solvent | Aprotic organic solvents such as toluene or dichloromethane are commonly used. google.com | These solvents provide a suitable reaction medium. Toluene is often used in one-pot methods. |
| Temperature | The initial reaction to form the intermediate is typically controlled between -10°C and 0°C. google.com The subsequent reaction with ammonia can occur at temperatures ranging from -10°C to 50°C. google.comgoogle.com | Precise temperature control is necessary to manage the reaction rate and minimize side products. Older methods often required ultra-low temperatures (below -15°C), which increased costs. google.com |
| Acid-Binding Agent | Modern methods often proceed without an acid-binding agent. google.com In some one-pot methods, solid potassium carbonate is used. jmnbpt.com | Eliminating agents like triethylamine (B128534) reduces costs, simplifies purification, and lessens the environmental impact. jmnbpt.comgoogle.com When potassium carbonate is used, the resulting potassium chloride can be used in fertilizer production. jmnbpt.com |
| Reaction Time | The introduction of ammonia gas can be lengthy in some older methods (up to 2 hours). google.com Optimized procedures have significantly reduced this time. | Shorter reaction times increase throughput and production efficiency. |
| Atmosphere | The reaction is conducted under a nitrogen atmosphere with a controlled gas flow. google.com | This prevents unwanted side reactions and ensures the stability of the reactants and intermediates. |
These optimized conditions have led to synthesis methods that are not only high-yielding (with yields of 85% or higher) but are also safer, more environmentally friendly, and suitable for large-scale industrial production. google.comgoogle.com
Advanced Spectroscopic and Chromatographic Characterization for Purity and Structure Elucidation
To ensure the quality of synthesized this compound, advanced analytical techniques are employed to verify its purity and confirm its chemical structure.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. While specific methods for NPPT are established, analytical procedures for similar compounds, such as N-(n-butyl) thiophosphoric triamide (NBPT), provide a framework for its analysis. A validated HPLC method for NBPT, which can be adapted for NPPT, uses a C18 column and a mobile phase of acetonitrile (B52724) and deionized water. lmaleidykla.ltlmaleidykla.lt The detection of the compound is typically performed using a UV detector. lmaleidykla.lt Assays often specify a purity level of 97.0% or higher for NPPT. jmnbpt.com
| Parameter | HPLC Condition |
| Column | YMC-Triat C18 (150 x 4.6 mm, 3 µm particle size) lmaleidykla.ltlmaleidykla.lt |
| Mobile Phase | Acetonitrile and deionized water (25:75 v/v) lmaleidykla.ltlmaleidykla.lt |
| Flow Rate | 0.8 mL/min lmaleidykla.ltlmaleidykla.lt |
| Detection | UV at 205 nm lmaleidykla.ltlmaleidykla.lt |
| Column Temperature | 40°C lmaleidykla.lt |
This method is reliable, sensitive, and precise for the quantification of the compound in various samples. lmaleidykla.lt
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC-MS is employed to confirm its molecular weight and to determine its purity. A common method involves using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water.
For detection, mass spectrometry is coupled with the liquid chromatography system. Electrospray ionization (ESI) in positive mode is often utilized, where the molecule is protonated to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured. For NPPT, which has a molecular weight of 153.19 g/mol , the expected m/z value for the protonated molecule is approximately 154.1. nih.gov This technique is highly sensitive, with a limit of detection (LOD) reported to be as low as 0.01 µg/g in certain matrices.
Table 1: LC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 |
| Mobile Phase | 70% Acetonitrile / 30% Water |
| Ionization Mode | ESI+ |
| Detected Ion | [M+H]⁺ |
| Expected m/z | 154.1 |
This data is compiled from typical analytical methods and may vary based on the specific instrumentation and laboratory protocols.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm its structural features.
The presence of the phosphorus-sulfur double bond (P=S) is indicated by a distinct stretching vibration in the region of 650–750 cm⁻¹. Additionally, the N-H stretching vibrations of the triamide group appear in the higher frequency region, typically between 3200 and 3500 cm⁻¹. The complexity and splitting of these bands can provide information about the different chemical environments of the nitrogen-hydrogen bonds within the molecule.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| P=S | Stretching | 650 - 750 |
| N-H | Stretching | 3200 - 3500 |
These values represent typical ranges for the specified functional groups and are consistent with the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the detailed structure of a molecule. Both ¹H NMR and ³¹P NMR are valuable for the characterization of this compound.
¹H NMR spectroscopy provides information about the arrangement of hydrogen atoms in the molecule. The spectrum of NPPT would show signals corresponding to the protons of the propyl group. For instance, the terminal methyl (CH₃) protons would appear at a chemical shift of approximately 1.3 ppm.
³¹P NMR spectroscopy is particularly powerful for phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P isotope. The chemical shift in ³¹P NMR is highly dependent on the electronic environment of the phosphorus atom. For this compound, a characteristic chemical shift is observed at approximately 55 ppm, which is indicative of the phosphorothioic triamide structure. This helps to distinguish it from other phosphorus-containing compounds.
Table 3: NMR Data for this compound
| Nucleus | Functional Group | Approximate Chemical Shift (δ) in ppm |
| ¹H | Propyl CH₃ | ~1.3 |
| ³¹P | P=S | ~55 |
Chemical shifts are relative to a standard (e.g., TMS for ¹H NMR) and can be influenced by the solvent and other experimental conditions.
Biochemical Mechanisms of Urease Inhibition by N Propylphosphorothioic Triamide
Enzymatic Interaction Dynamics and Kinetics
The interaction of N-Propylphosphorothioic triamide (NPPT) with the urease enzyme is a complex process characterized by specific kinetic behaviors. Understanding these dynamics is crucial for optimizing its efficacy as a urease inhibitor.
Competitive Inhibition Mode of Action
NPPT is considered a competitive inhibitor of urease. fertilizer.org This mode of inhibition implies that NPPT competes with the natural substrate, urea (B33335), for binding to the active site of the enzyme. By occupying the active site, NPPT prevents urea from binding and subsequently being hydrolyzed. The structural similarity between NPPT and urea allows it to fit into the enzyme's active site. fertilizer.org
Slow-Binding Inhibition Characteristics
Research on analogous compounds like N-(n-butyl)thiophosphoric triamide (NBPT) indicates that the inhibition of urease is a time-dependent process, characteristic of slow-binding inhibition. nih.govnih.gov This means that the initial enzyme-inhibitor complex (E-I) undergoes a conformational change to a more tightly bound complex (E-I*). This two-step process can be represented as:
E + I ↔ E-I ↔ E-I*
The slow formation of the stable enzyme-inhibitor complex may be attributed to conformational changes within the enzyme's structure or alterations in coordination as the inhibitor binds to the active site. researchgate.net
Equilibrium Dissociation Constant Analysis of Enzyme-Inhibitor Complexes
Table 1: Kinetic Parameters of Urease Inhibition
| Parameter | Description | Significance for NPPT |
| Competitive Inhibition | Inhibitor competes with the substrate for the active site. | NPPT structurally mimics urea, allowing it to bind to the urease active site. fertilizer.org |
| Slow-Binding Inhibition | Time-dependent formation of a stable enzyme-inhibitor complex. | Leads to a prolonged and effective inhibition of the urease enzyme. nih.govnih.gov |
| Equilibrium Dissociation Constant (Kd) | Measures the affinity between the enzyme and inhibitor. | A low Kd indicates a high affinity and potent inhibition. nih.govopeneducationalberta.ca |
Molecular Binding and Active Site Chemistry of Urease
The inhibitory action of NPPT is rooted in its specific molecular interactions with the active site of the urease enzyme, particularly with the nickel ions that are essential for catalysis.
Interaction with Nickel Ions at the Urease Active Site
The active site of urease contains a dinuclear nickel center, where the two Ni(II) ions are crucial for the catalytic hydrolysis of urea. nih.govnih.gov Urease inhibitors like NPPT, or more accurately their hydrolysis products, interact directly with these nickel ions. nih.govnih.gov In the case of the related inhibitor N-(n-butyl)thiophosphoric triamide (NBPT), it is enzymatically hydrolyzed to monoamidothiophosphoric acid (MATP). nih.gov This product then binds to the two Ni(II) ions in a bridging fashion, utilizing an oxygen atom and an amino group. nih.gov This interaction effectively blocks the active site and prevents the binding of urea. The presence of at least one oxygen atom bonded to the central phosphorus atom in these inhibitors appears to be critical for efficient and rapid binding to the dinickel center. nih.gov
Conformational Changes in Urease Upon this compound Binding
The binding of inhibitors like this compound to the urease active site induces significant conformational changes in the enzyme's structure. The active site of urease is covered by a mobile "flap" of amino acid residues. nih.govnih.gov In its open state, this flap allows substrate (urea) or inhibitor molecules to enter the active site cavity.
Upon binding of a phosphorothioic triamide inhibitor, such as the closely related N-(n-butyl)thiophosphoric triamide (NBPT), this mobile flap has been observed to close over the active site. nih.gov This closure effectively sequesters the inhibitor within the catalytic center, preventing the entry of urea and inhibiting the enzymatic reaction. Docking calculations suggest that conserved amino acid residues play a crucial role in capturing and orienting the inhibitor, facilitating the flap's closure. nih.gov This induced-fit mechanism, where the enzyme changes shape upon ligand binding, is a key feature of the potent inhibition by this class of compounds. The binding involves the inhibitor molecule interacting with the two nickel ions that are essential for urease's catalytic activity. nih.govnih.gov
Role of Analogous Oxo-Derivatives in Urease Inhibition
The substitution of the sulfur atom in NPPT with an oxygen atom creates its analogous oxo-derivative, N-propylphosphoric triamide. Research on the analogous compound N-(n-butyl)phosphoric triamide (NBPTO), the oxo-derivative of the widely used inhibitor NBPT, provides significant insights into the role of this structural change. nih.gov
Structural and kinetic studies have revealed that the oxo-derivative is a more potent and rapidly acting urease inhibitor. nih.gov The key reason for this enhanced efficacy lies in its binding mechanism. The oxo-derivative, upon enzymatic hydrolysis of its n-butyl amine group, forms diamido phosphoric acid (DAP), which binds in a tridentate fashion to the two nickel ions in the urease active site using two oxygen atoms and an amide group. nih.gov This binding is highly efficient and does not require the additional enzymatic conversion step that the thio-version (NBPT) needs, where one of the amide groups is hydrolyzed to a hydroxyl group. nih.govnih.gov This suggests that phosphoramide-based inhibitors with at least one oxygen atom attached to the central phosphorus atom can bind more readily and efficiently to the dinickel center of the enzyme, leading to a more potent inhibitory effect compared to their phosphorothioate (B77711) counterparts. nih.gov
Impact on Nitrogen Cycle Dynamics in Soil Systems
By inhibiting the urease enzyme, NPPT significantly influences the transformation of nitrogen in soil, particularly when urea-based fertilizers are used. This has profound effects on the availability of nitrogen to plants and its potential loss to the environment.
Regulation of Urea Hydrolysis Processes
The primary function of NPPT in soil is the regulation of urea hydrolysis. Urease, an enzyme abundant in soil microorganisms, rapidly catalyzes the breakdown of urea into ammonia (B1221849) and carbon dioxide. researchgate.net This rapid conversion can lead to substantial nitrogen loss through ammonia volatilization before plants can absorb the nitrogen.
NPPT acts as a urease inhibitor, binding to the enzyme and slowing down the rate of urea hydrolysis. smolecule.comresearchgate.net This delay allows more time for the urea to move into the soil profile, where the resulting ammonium (B1175870) (NH₄⁺) can be adsorbed onto soil colloids, making it less susceptible to volatilization and more available for plant uptake. researchgate.net
Modulation of Ammonia Release Kinetics
A direct consequence of regulating urea hydrolysis is the modulation of ammonia release into the soil and atmosphere. By slowing the conversion of urea, NPPT effectively reduces the rate and magnitude of ammonia (NH₃) volatilization. researchgate.net
Laboratory studies on the closely related inhibitor NBPT have demonstrated its high effectiveness in lowering ammonia volatilization from surface-applied urea. The degree of inhibition is dependent on the concentration of the inhibitor, soil type, and temperature. researchgate.net The delayed release of ammonia ensures that a larger proportion of the applied nitrogen remains in the soil in the plant-available ammonium form.
Table 1: Effect of N-(n-butyl)thiophosphoric triamide (NBPT) Concentration on Ammonia Volatilization Inhibition
| NBPT Concentration (mg/kg of urea) | Average Inhibition of Ammonia Volatilization (%) |
| 100 | 61.2 |
| 250 | 69.9 |
| 500 | 74.2 |
| 750 | 79.2 |
| 1000 | 79.8 |
This interactive table is based on data for the analogous compound NBPT, which demonstrates the principle of how varying concentrations of a phosphorothioic triamide inhibitor can modulate ammonia release. Data sourced from a study evaluating NH₃ volatilization across various soils and temperatures. researchgate.net
Influence on Ammonium and Nitrate (B79036) Transformations in Soil
The impact of NPPT extends beyond the initial hydrolysis of urea, influencing subsequent nitrogen transformations like nitrification. By slowing the production of ammonium (NH₄⁺) from urea, NPPT alters the substrate availability for nitrifying bacteria.
This modulation can lead to a more gradual conversion of ammonium to nitrate (NO₃⁻). Research has shown that the application of NBPT can lead to a considerable reduction in the formation of intermediate nitrite (B80452) (NO₂⁻) and can favor the accumulation of nitrate over time. researchgate.net By controlling the initial burst of ammonium, NPPT helps to synchronize nitrogen availability with crop demand, potentially reducing the risk of nitrate leaching, which can occur when nitrate levels exceed plant uptake capacity. The inhibitor itself does not appear to influence the fixation of ammonium by clay minerals. researchgate.net
Agricultural Efficacy and Nitrogen Use Efficiency Enhancement of N Propylphosphorothioic Triamide
Mitigation of Ammonia (B1221849) Volatilization from Urea-Based Fertilizers
Urease inhibitors like NPPT are crucial in modern agriculture for reducing nitrogen loss from urea-based fertilizers. When applied, these inhibitors slow down the enzymatic conversion of urea (B33335) into ammonia, a process that can otherwise lead to significant atmospheric nitrogen loss through volatilization. international-agrophysics.org
Field Study Assessments of Ammonia Emission Reduction
Field studies have consistently demonstrated the effectiveness of NPPT, particularly when used in combination with another urease inhibitor, N-(n-butyl) thiophosphoric triamide (NBPT). A systematic review of 48 peer-reviewed studies revealed that a combination of NBPT and NPPT reduced ammonia loss by an average of 75%. frontiersin.orgresearchgate.net One study focusing on a maize-wheat rotation in China showed that urea treated with an NBPT and NPPT combination increased nitrogen recovery by over 20% compared to standard urea. frontiersin.org Another study reported that NPPT alone could reduce ammonia volatilization by over 50% on sandy loam soil within the first 11 days after fertilization. mdpi.com
Table 1: Efficacy of Urease Inhibitors in Reducing Ammonia Volatilization
| Urease Inhibitor(s) | Average Ammonia Loss Reduction (%) | Number of Replicated Comparisons | Source |
|---|---|---|---|
| NBPT + NPPT | 75 | 32 | frontiersin.orgresearchgate.net |
| 2-NPT | 70 | 19 | frontiersin.orgresearchgate.net |
| NBPT | 61 | 165 | frontiersin.orgresearchgate.net |
Influencing Factors: Soil Properties and Environmental Conditions
The effectiveness of urease inhibitors, including NPPT, is influenced by various soil and environmental factors. frontiersin.org Soil pH is a significant factor, with the efficacy of some inhibitors like NBPT decreasing in more acidic soils. mdpi.comscielo.br For instance, in one study, the reduction of ammonia loss by NBPT was significantly lower in soils with a pH of 4.5 compared to those with a pH above 5.4. scielo.br Soil texture also plays a role; for example, NBPT has been found to be highly effective in reducing ammonia loss in both clay and sandy loam soils. mdpi.com
Environmental conditions such as temperature and moisture also impact inhibitor performance. mdpi.com Lower soil temperature and moisture have been associated with better results in reducing ammonia volatilization. mdpi.com Conversely, high temperatures can accelerate the degradation of some inhibitors. mdpi.com The timing and amount of rainfall following fertilizer application are also critical, as sufficient rain can move urea into the soil, reducing the potential for volatilization. researchgate.net
Comparative Efficacy with Other Urease Inhibitors in Ammonia Mitigation
When compared to other urease inhibitors, the combination of NPPT with NBPT has shown superior performance in reducing ammonia emissions. frontiersin.orgresearchgate.net A comprehensive review found that the NBPT + NPPT mixture reduced ammonia loss by 75%, outperforming NBPT alone (61% reduction) and 2-NPT (70% reduction). frontiersin.orgresearchgate.net Another inhibitor, MIP (maleic and itaconic acid co-polymer), was found to be ineffective, showing a slight average increase in ammonia loss. frontiersin.orgresearchgate.net Some research suggests that combining NPPT with NBPT can be more effective than single applications of either inhibitor. mdpi.com For example, one study indicated that a mixture of NPPT and NBPT reduced ammonia emissions by 23.8% and 28.8% more than individual applications of NBPT or NPPT, respectively. mdpi.com
Influence on Plant Nitrogen Assimilation and Crop Performance
Effects on Crop Growth Parameters (e.g., Chlorophyll (B73375) Content, Leaf Area)
Nitrogen is a critical component for plant growth, directly impacting parameters like leaf area and chlorophyll content. mdpi.comresearchgate.net Increased nitrogen availability, facilitated by urease inhibitors like NPPT, can lead to larger plant size, thicker stems, and a greater leaf area index (LAI). mdpi.com A larger leaf area allows for more efficient absorption of solar radiation, which is fundamental for photosynthesis and dry matter accumulation. mdpi.comresearchgate.net
Chlorophyll content in leaves, which is essential for photosynthesis, is also positively correlated with nitrogen availability. nih.govnih.gov Studies have shown that adequate nitrogen fertilization increases the chlorophyll content in maize leaves, making them greener and more photosynthetically active. mdpi.comnih.gov The use of a portable chlorophyll meter (SPAD meter) has become a tool to assess the nitrogen status of plants, with higher readings often indicating sufficient nitrogen levels for optimal growth. scielo.br
Enhancement of Nitrogen Uptake and Utilization by Plants
Improving nitrogen use efficiency (NUE) is a key goal in sustainable agriculture, and urease inhibitors play a significant role in achieving this. frontiersin.orgnih.gov NUE is a measure of how effectively applied nitrogen is taken up and used by the crop. nutrientchallenge.orgbohrium.com By slowing down urea hydrolysis, NPPT ensures a more stable supply of nitrogen in the soil, which can enhance its uptake by plants. international-agrophysics.org
Implications for Crop Yield and Productivity
The application of N-Propylphosphorothioic triamide (NPPT), particularly in combination with other urease inhibitors, has demonstrated a positive impact on crop yield and productivity. By inhibiting the urease enzyme, NPPT helps to reduce nitrogen loss from urea-based fertilizers, thereby increasing the amount of nitrogen available for plant uptake. This enhanced nitrogen use efficiency can translate into improved crop growth and higher yields.
Research has shown that the use of combined urease and nitrification inhibitors can lead to a notable increase in crop productivity. For instance, a meta-analysis of various studies indicated that the combined application of such inhibitors resulted in an average crop yield increase of 5%. cdnsciencepub.com Specifically for urease inhibitors, the use of N-(n-butyl) thiophosphoric triamide (NBPT), a compound frequently co-formulated with NPPT, has been associated with an average yield gain of approximately 6.0%, with variations observed across different crop species. researchgate.net
Studies on specific crops have further substantiated these findings. In pineapple cultivation, the application of foliar urea with NBPT led to a 15% increase in average fruit weight compared to urea alone. matsci.orgmdpi.com Similarly, in maize, the use of NBPT-coated urea has been shown to improve both growth and yield, particularly in highly weathered tropical soils. matsci.org Research on sugarcane and corn has also demonstrated yield advantages when urea was treated with a urease inhibitor. pharmaffiliates.com The enhanced nitrogen availability provided by these inhibitors supports better plant development, leading to increased biomass and, ultimately, higher economic returns for farmers. matsci.orgmdpi.com
Evaluation Across Diverse Agro-Ecological Systems
The effectiveness of this compound and its co-formulations is influenced by various environmental factors, including soil type and temperature. Understanding its performance across different agro-ecological systems is crucial for optimizing its use and maximizing its benefits.
Performance in Varied Soil Types (e.g., Sandy Loam, Tropical Soils)
The performance of urease inhibitors like NPPT can vary significantly with soil texture and composition. Soil properties such as particle size distribution, organic matter content, and pH can affect the inhibitor's efficacy and persistence. mdpi.com
Research has indicated that the urease inhibition effect of NPPT and NBPT is most pronounced in sandy soils, followed by clay soils, and is least effective in loamy soils. mdpi.comcarlroth.com For example, at a nitrogen application rate of 500 mg·kg⁻¹, the urease inhibition rate for NPPT was 65.8% in sandy soil, 48.1% in clay soil, and 15.1% in loamy soil. mdpi.comcarlroth.com Sandy soils, being coarse-textured, often have lower nutrient and water holding capacities, which can lead to greater nitrogen loss. acs.orgwikipedia.org The use of urease inhibitors in these soils can be particularly beneficial.
In tropical regions, soils are often highly weathered and can be acidic with low organic matter. matsci.orgcarlroth.com A field study conducted in a highly weathered tropical soil demonstrated that NBPT-coated urea significantly improved the growth, yield, and nitrogen use efficiency of maize. matsci.org This suggests that in such challenging soil environments, the use of urease inhibitors like NPPT can be an effective strategy to enhance fertilizer efficiency and crop performance. A study conducted on a sandy loam soil in the North China Plain also showed the potential of urease inhibitors to improve nitrogen use efficiency. researchgate.net
Urease Inhibition Rate of NPPT and NBPT in Different Soil Textures
This table shows the percentage of urease inhibition for this compound (NPPT) and N-Butylphosphorothioic triamide (NBPT) in sandy, loamy, and clay soils at two different nitrogen application rates.
| Soil Type | Nitrogen Application Rate (mg·kg⁻¹) | NPPT Inhibition Rate (%) | NBPT Inhibition Rate (%) |
|---|---|---|---|
| Sandy Soil | 250 | 53.0 | 56.3 |
| 500 | 65.8 | 59.4 | |
| Loamy Soil | 250 | 0.3 | 0.04 |
| 500 | 15.1 | 14.5 | |
| Clay Soil | 250 | 6.2 | 4.1 |
| 500 | 48.1 | 49.1 |
Efficacy Under Different Temperature Regimes
Temperature is a critical factor that influences the activity of soil enzymes and the degradation rate of chemical compounds, including urease inhibitors. The efficacy of NPPT can be affected by the ambient temperature, which varies across different climatic zones and seasons.
Research on the closely related compound NBPT has shown that its effectiveness can be temperature-dependent. Some studies suggest that the percentage of inhibition of urea hydrolysis by NBPT is independent of temperature within a certain range (e.g., 5 to 25°C). cdnsciencepub.com However, the rate of urea hydrolysis generally increases with temperature, which can impact the duration of the inhibitor's effect. cdnsciencepub.com For instance, the half-life of urea treated with NBPT was found to decrease as the temperature rose from 5°C to 25°C. cdnsciencepub.com
Synergistic Effects with Co-Formulated Urease Inhibitors
To enhance the efficacy and broaden the spectrum of activity, this compound is often co-formulated with other urease inhibitors, most notably N-Butylphosphorothioic triamide (NBPT).
Formulation Strategies with N-Butylphosphorothioic Triamide (NBPT)
The choice of solvent is critical to ensure the stability and even distribution of the inhibitors on the fertilizer. Solvents such as N-alkyl amino alcohols have been explored for dissolving NBPT and can be suitable for co-formulations with NPPT. nih.gov The goal of these formulations is to protect the urea from rapid hydrolysis in the soil, thereby reducing nitrogen losses and improving nutrient availability to the crop.
Enhanced Inhibitory Performance of Combined Formulations
The combination of NPPT and NBPT has been shown to exhibit a synergistic effect, leading to a greater reduction in ammonia volatilization compared to when either inhibitor is used alone. A synthesis of literature results revealed that the combination of NBPT and NPPT reduced ammonia loss by an impressive 75%. cdnsciencepub.com This is a significant improvement over the reduction achieved by NBPT alone, which was reported to be around 61%. cdnsciencepub.com
This enhanced performance is attributed to the complementary action of the two inhibitors. By acting together, they can more effectively block the active sites of the urease enzyme over a wider range of soil conditions. This leads to a more consistent and reliable reduction in nitrogen loss, which is crucial for maximizing fertilizer efficiency and crop yields. cdnsciencepub.com The superior performance of combined formulations underscores the benefits of this approach for sustainable agriculture. cdnsciencepub.com
Reduction in Ammonia Loss by Different Urease Inhibitors
This table compares the percentage reduction in ammonia (NH₃) loss for different urease inhibitor treatments based on a synthesis of peer-reviewed studies.
| Urease Inhibitor Treatment | Average NH₃ Loss Reduction (%) | 95% Confidence Interval | Number of Comparisons (n) |
|---|---|---|---|
| NBPT + NPPT | 75 | 58–82% | 32 |
| 2-NPT | 70 | 63–76% | 19 |
| NBPT | 61 | 57–64% | 165 |
Potential for Combined Application with Nitrification Inhibitors
The strategy of combining this compound (NPPT), a urease inhibitor, with nitrification inhibitors is based on the principle of targeting multiple nitrogen (N) loss pathways simultaneously. unl.edu Urease inhibitors like NPPT are designed to slow the enzymatic hydrolysis of urea into ammonium (B1175870), thereby reducing the potential for ammonia (NH₃) gas loss, particularly when urea-based fertilizers are applied to the soil surface. unl.eduevitachem.com Nitrification inhibitors, on the other hand, act on a subsequent step in the nitrogen cycle. They temporarily suppress the activity of soil bacteria, such as Nitrosomonas and Nitrobacter, which convert ammonium (NH₄⁺) into nitrate (B79036) (NO₃⁻). unl.edu By keeping nitrogen in the more stable ammonium form for a longer period, nitrification inhibitors reduce the risk of nitrogen loss through nitrate leaching and denitrification. unl.edunih.gov Theoretically, a dual application of NPPT and a nitrification inhibitor could offer comprehensive protection against the three major nitrogen loss mechanisms: ammonia volatilization, nitrate leaching, and denitrification. unl.edu
Research into the combined efficacy of these inhibitors has yielded varied and sometimes contradictory results, suggesting that the interaction is complex and highly dependent on specific soil and environmental conditions. researchgate.netmdpi.comresearchgate.net While some studies suggest a complementary or synergistic effect, others have identified antagonistic interactions that may offset the intended benefits.
A significant concern is the potential for nitrification inhibitors to increase the substrate (ammonium) for ammonia volatilization by slowing its conversion to nitrate. This can counteract the primary function of a urease inhibitor like NPPT. nih.gov For instance, studies have shown that the addition of the nitrification inhibitor 3,4-dimethylpyrazole phosphate (B84403) (DMPP) can increase ammonia volatilization. nih.gov This effect is attributed to the prolonged presence of high ammonium concentrations in the soil, which can lead to greater NH₃ loss, especially in alkaline soils. nih.gov
Furthermore, some research indicates that nitrification inhibitors can directly interfere with the performance of urease inhibitors. An incubation study investigating the interaction between N-(n-butyl) thiophosphoric triamide (NBPT), a compound chemically similar to NPPT, and the nitrification inhibitor DMPP found that the presence of the nitrification inhibitor reduced the effectiveness of the urease inhibitor. researchgate.net The study observed that the addition of the nitrification inhibitor to NBPT-treated urea resulted in a faster rate of urea hydrolysis compared to when NBPT was used alone. researchgate.net
Table 1: Effect of Nitrification Inhibitor (NI) on the Efficacy of Urease Inhibitor NBPT (Data sourced from an incubation study on five different soil types)
| Treatment | Urea Hydrolysis Rate Constant (k; d⁻¹) | Reduction in Hydrolysis Rate vs. Urea Alone | Urea Half-Life (days) |
| Urea (UR) | 0.321 | N/A | Not Reported |
| Urea + NBPT (URNBPT) | 0.151 | 53% | ~5.6 |
| Urea + NBPT + NI (URDI) | 0.183 | 43% | ~4.6 |
This interactive table is based on data reported by R.E. Lasisi et al. (2020), showing that the addition of a nitrification inhibitor (NI) decreased the ability of the urease inhibitor NBPT to inhibit urea hydrolysis by an average of 21% across the tested soils. researchgate.net
A meta-analysis of studies on nitrification and urease inhibitors found that, on average, their use led to a 7.5% increase in crop yield, but the effectiveness varied significantly with environmental and management practices. mdpi.com The success of a combined application hinges on a delicate balance. The urease inhibitor must effectively delay urea hydrolysis to prevent initial ammonia loss, while the nitrification inhibitor must manage the subsequent conversion of ammonium to nitrate without exacerbating conditions that favor volatilization.
Table 2: Summary of Research Findings on Combined Inhibitor Applications
| Study Focus | Inhibitors Studied | Key Finding | Implication for Combined Use |
| Inhibitor Interaction | NBPT and DMPP | The nitrification inhibitor reduced the inhibitory effect of the urease inhibitor on urea hydrolysis by an average of 21%. researchgate.net | Potential for antagonistic interaction, reducing the efficacy of the urease inhibitor. |
| Ammonia Volatilization | DMPP | The application of DMPP alone tended to promote ammonia volatilization. nih.gov | Combining with a urease inhibitor may be necessary to control increased NH₃ loss risk. |
| Crop Yield & N Loss | DCD and DMPP | Nitrification inhibitors were effective in increasing crop yields and reducing N₂O emissions, but efficacy varied with soil pH and fertilizer type. nih.gov | Benefits are context-dependent; alkaline conditions can increase NH₃ volatilization, potentially negating gains. nih.gov |
| General Efficacy | NBPT and DMPP | Researchers noted that urease and nitrification inhibitors can be combined without impairing their individual effects. researchgate.net | Suggests that antagonistic effects are not universal and depend on soil and environmental factors. |
This interactive table summarizes findings from various studies, illustrating the complex and sometimes conflicting results regarding the combined use of urease and nitrification inhibitors.
Environmental Dynamics and Fate of N Propylphosphorothioic Triamide in Agro Ecosystems
Soil Environmental Interactions and Persistence
The persistence of N-Propylphosphorothioic triamide in the soil environment is a key factor influencing its efficacy as a urease inhibitor. This persistence is governed by a complex interplay of its adsorption and desorption characteristics within the soil matrix, as well as its stability under varying soil conditions, particularly pH and microbial activity.
The mobility and bioavailability of this compound in soil are significantly influenced by its adsorption to soil colloids, such as clay minerals and organic matter, and its subsequent desorption. While specific adsorption-desorption data for NPPT is limited, general principles of soil chemistry suggest its behavior. The presence of a propyl group in the NPPT molecule imparts a degree of moderate hydrophobicity, which can influence its partitioning between the soil solution and soil particles. cymitquimica.com The triamide functional group allows for the formation of hydrogen bonds, potentially increasing its interaction with soil organic matter and clay surfaces. cymitquimica.com
For analogous compounds like NBPT, sorption is a key process affecting their transport and availability. smolecule.com The extent of adsorption is influenced by soil properties like organic carbon content and clay content. However, simply normalizing sorption coefficients to these soil properties does not always reduce the variability, indicating complex interactions. smolecule.com Desorption, the release of the adsorbed compound back into the soil solution, is also a critical process that determines its continued availability to inhibit urease or be subjected to degradation processes.
Table 1: General Factors Influencing Adsorption and Desorption of Phosphorothioic Triamides in Soil
| Factor | Influence on Adsorption/Desorption | Rationale |
| Soil Organic Matter | Increased adsorption | Provides hydrophobic surfaces and sites for hydrogen bonding. |
| Clay Content | Increased adsorption | Offers large surface area and charged sites for interaction. |
| Soil pH | Can influence the charge of both the compound and soil surfaces, affecting electrostatic interactions. | The speciation of the compound may change with pH. |
| Moisture Content | Affects the competition for binding sites and the dissolution of the compound. | Water molecules can compete with the compound for adsorption sites. |
The stability and, consequently, the persistence of this compound in soil are heavily dependent on the soil's pH and the activity of its microbial population. mdpi.comresearchgate.net Research on the closely related compound NBPT has demonstrated that soil pH is a primary factor controlling its degradation rate. mdpi.com
NBPT degrades more rapidly in acidic soils compared to neutral or alkaline soils. mdpi.comscielo.br The half-life of NBPT has been observed to be as short as 0.4 days in acidic soil, while it can extend to over two days in neutral to alkaline conditions. mdpi.com This faster degradation in acidic environments is thought to be a result of acid-catalyzed hydrolysis. researchgate.net Given the structural similarity, it is highly probable that NPPT exhibits a similar pH-dependent stability profile.
Microbial activity is another critical factor in the degradation of phosphorothioic triamides. researchgate.net Studies comparing sterilized and non-sterilized soils have shown a significantly longer half-life for NBPT in sterilized soil, indicating a substantial contribution of microorganisms to its breakdown. researchgate.net Environmental conditions that favor microbial growth, such as optimal temperature and moisture, are therefore likely to enhance the degradation of NPPT. researchgate.net
Table 2: Half-life of the Analogous Compound NBPT in Soils with Varying pH
| Soil pH | Half-life (days) | Degradation Rate | Reference |
| Acidic (e.g., 4.5) | 0.4 | Rapid | mdpi.com |
| Neutral to Alkaline | 1.3 - 2.1 | Slower | mdpi.com |
*This data is for N-(n-butyl) thiophosphoric triamide (NBPT) and is presented as an analogue for this compound (NPPT).
Pathways of Environmental Attenuation
This compound is removed from the soil environment through several attenuation pathways, including chemical degradation (hydrolysis), biological transformation by soil microorganisms, and physical processes like volatilization.
Hydrolysis is a key abiotic degradation pathway for phosphorothioic triamides. For these compounds to become active urease inhibitors, they must first be converted in the soil. mdpi.com In the case of NBPT, it is converted to its oxygen analog, N-(n-butyl) phosphoric triamide (NBPTO), which is a potent inhibitor of the urease enzyme. mdpi.comnih.gov A similar transformation is anticipated for NPPT, leading to the formation of N-propylphosphoric triamide.
The hydrolysis of these compounds is influenced by soil pH, with the process being more rapid under acidic conditions. researchgate.net The breakdown does not stop at the formation of the oxo-analog. Further hydrolysis can lead to the formation of diamido phosphoric acid and diamido thiophosphoric acid. nih.gov These degradation products are generally less effective as urease inhibitors. nih.gov
Soil microorganisms play a crucial role in the transformation and degradation of urease inhibitors like this compound. researchgate.netcas.cn While the specific microbial species responsible for NPPT degradation have not been extensively documented, the general process involves enzymatic activities that break down the molecule.
Studies on NBPT have shown that its application can influence the soil microbial community, particularly bacteria that carry the ureC gene, which is responsible for urease production. cas.cn The application of urease inhibitors can lead to a compensatory increase in intracellular urease activity within microorganisms as they adapt to the inhibition of extracellular urease. cas.cn This indicates a dynamic interaction between the inhibitor and the soil microbial ecosystem. The degradation of these compounds is significantly faster in non-sterilized soil, underscoring the importance of microbial metabolism in their environmental fate. researchgate.net
Volatilization of this compound itself from soil and water surfaces is generally considered to be low due to its solid state at room temperature and its moderate hydrophobicity, which would favor its partitioning into soil and water rather than the atmosphere. smolecule.comcymitquimica.com
The primary role of NPPT in relation to volatilization is its ability to inhibit the urease enzyme, thereby reducing the volatilization of ammonia (B1221849) from urea-based fertilizers. usda.govnih.gov When urea (B33335) is applied to soil, it is rapidly hydrolyzed by urease into ammonia and carbon dioxide. wikipedia.org This process can lead to a localized increase in pH, which promotes the conversion of ammonium (B1175870) to ammonia gas, which is then lost to the atmosphere. usda.gov By slowing down the rate of urea hydrolysis, NPPT allows more time for urea to move into the soil profile, where the resulting ammonium is less susceptible to volatilization. unl.edu The effectiveness of NPPT in reducing ammonia volatilization can be significant, with studies on its mixture with NBPT showing reductions in ammonia loss by up to 85%. nih.gov
Potential for Metabolism and Metabolite Formation in the Environment
The metabolic processes involved in the breakdown of NPPT are both biotic and abiotic in nature. These processes lead to the formation of several intermediate compounds before complete mineralization. The primary transformation pathways are believed to involve oxidation and hydrolysis.
Major Predicted Metabolites of this compound
Based on the degradation pathways established for its butyl-analog (NBPT), the following are the predicted primary metabolites of NPPT in the environment. nih.govmdpi.com
| Parent Compound | Predicted Metabolite | Metabolite Name | Transformation Process |
| This compound (NPPT) | N-Propylphosphoric triamide (NPPO) | The direct oxygen analog of NPPT. | Oxidation |
| This compound (NPPT) | N-Propylthiophosphoric diamide (B1670390) (NPPD) | Resulting from the loss of one amide group. | Hydrolysis |
| This compound (NPPT) | Diamido thiophosphoric acid (DATP) | Formed by the cleavage of the propyl group. | Hydrolysis |
| N-Propylphosphoric triamide (NPPO) | Diamido phosphoric acid (DAP) | Formed from the hydrolysis of NPPO. | Hydrolysis |
Detailed Research Findings on Analogous Compounds
Research on NBPT has shown that its primary and most significant metabolite is its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO). nih.gov This conversion from the thiophosphoryl group (P=S) to the phosphoryl group (P=O) is a crucial step. Studies have indicated that NBPTO is also a potent urease inhibitor, sometimes exhibiting even greater activity than the parent NBPT molecule. nih.gov The transformation is influenced by soil properties, with evidence suggesting that both biotic and abiotic factors contribute to this oxidation.
Following the initial oxidation to its oxon form, further degradation of the molecule occurs. For NBPT, this includes the formation of diamido phosphoric acid (DAP), diamido thiophosphoric acid (DATP), and rac-N-(n-butyl)thiophosphoric diamide (NBPD). nih.gov These metabolites are generally less persistent in the soil environment compared to the parent compound and its primary oxon metabolite. The dissipation of these subsequent metabolites is relatively rapid. nih.gov
It is important to note that while the metabolic pathway of NPPT is expected to mirror that of NBPT, the specific rates of formation and degradation of NPPT and its corresponding propyl-metabolites may differ due to the difference in the alkyl chain length. Further research specifically focused on the environmental metabolism of NPPT is necessary to definitively characterize its transformation products and their dynamics in agro-ecosystems.
Structure Activity Relationship Sar Studies of Phosphorothioic Triamides
Correlating Molecular Structure with Urease Inhibitory Potency
The effectiveness of N-Propylphosphorothioic triamide and its analogs as urease inhibitors is intrinsically linked to their molecular structure. Through systematic modifications of the compound's scaffold, scientists have been able to map out the structural requirements for optimal enzyme inhibition.
Influence of Alkyl Chain Length on Inhibitory Efficacy
It is generally observed that increasing the alkyl chain length from a methyl to a butyl group can influence the inhibitory activity. This is often attributed to the hydrophobicity of the alkyl chain and its interaction with the active site of the urease enzyme. However, an indefinite increase in chain length does not necessarily lead to enhanced inhibition and can sometimes be detrimental.
| Compound | Alkyl Chain | IC50 (µM) |
| N-Butylphosphorothioic triamide (NBPT) | Butyl | ~0.1 |
Note: The IC50 value for NBPT is provided as a reference point. Direct comparative IC50 values for a full homologous series of N-alkylphosphorothioic triamides are not consistently reported across publicly available research.
One study has indicated that a mixture of this compound (NPPT) and N-Butylphosphorothioic triamide (NBPT) exhibited a greater inhibitory effect on ammonia (B1221849) volatilization than either compound used alone, suggesting a potential synergistic or complementary interaction. nih.gov This highlights the nuanced relationship between alkyl chain length and inhibitory efficacy.
Role of the Thiophosphoryl Moiety in Enzyme Binding
The thiophosphoryl (P=S) group is a cornerstone of the molecular structure of phosphorothioic triamides and is fundamental to their mechanism of urease inhibition. Research has conclusively shown that these compounds are, in fact, pro-inhibitors that require metabolic activation to exert their full effect.
The primary mechanism involves the in-vivo oxidation of the thiophosphoryl group to its corresponding phosphoryl (P=O) analog. nih.govresearchgate.net For instance, this compound is converted to N-propylphosphoric triamide. This transformation is crucial because the oxygen atom of the newly formed phosphoryl group is a much more effective ligand for the nickel ions present in the active site of the urease enzyme.
Structural studies of the interaction between the activated inhibitor and the urease enzyme reveal that the phosphoryl oxygen bridges the two nickel ions, effectively blocking the active site and preventing the binding and hydrolysis of urea (B33335). nih.govmdpi.com Interestingly, it has been proposed that the superior inhibitory potency of the oxygen analogs is not solely due to the P=O bond itself, but rather their readiness to react with the enzyme without the need for a prior conversion step, which can be rate-limiting for the thiophosphoryl compounds. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties. While specific QSAR models exclusively developed for N-alkylphosphorothioic triamides are not widely published, the principles of QSAR can be applied to understand the key molecular descriptors that would likely govern their urease inhibitory activity.
A hypothetical QSAR model for this class of compounds would likely incorporate descriptors such as:
Topological descriptors: These describe the atomic connectivity and branching of the molecule, which would be relevant to how the alkyl chain fits into the enzyme's active site.
Electronic descriptors: Parameters like atomic charges and dipole moments would be crucial in modeling the interaction of the phosphoryl group with the nickel ions in the urease active site.
Hydrophobic descriptors: The logP value, which represents the lipophilicity of the compound, would be important in understanding the role of the alkyl chain in membrane permeability and interaction with hydrophobic pockets of the enzyme.
By developing such models, researchers can predict the inhibitory potency of novel, unsynthesized phosphorothioic triamide derivatives, thereby guiding the design of more effective urease inhibitors.
Comparative Analysis with Analogous Phosphorothioic and Phosphoric Triamide Compounds
To better understand the structure-activity relationship of this compound, it is insightful to compare it with its close structural relatives.
Structural Similarities and Differences with N-Butylphosphorothioic Triamide
N-Butylphosphorothioic triamide (NBPT) is the most extensively studied urease inhibitor in this class and serves as a valuable benchmark for comparison with NPPT.
Structural Similarities:
Both compounds possess the core phosphorothioic triamide scaffold [P(=S)(NH2)2(NHR)].
They share the same mechanism of action, requiring oxidation of the thiophosphoryl group to the phosphoryl group for potent urease inhibition. nih.govresearchgate.net
Structural Differences:
The primary difference lies in the length of the N-alkyl chain: a propyl group in NPPT versus a butyl group in NBPT.
This seemingly minor difference in one methylene (B1212753) unit can influence the compound's physical properties, such as its volatility and solubility, which in turn can affect its performance as a fertilizer amendment. As previously mentioned, a combination of both has been shown to be more effective in reducing ammonia volatilization than either compound alone, suggesting that the subtle differences in their properties can be complementary. nih.gov
Exploration of Other Substituted Phosphorothioic Triamides
Beyond simple N-alkyl chains, research has explored a variety of other substitutions on the phosphorothioic triamide framework in the quest for more potent urease inhibitors. These substitutions can be made on the amide groups or by replacing the alkyl chain with other functional groups.
For example, the introduction of aromatic or heterocyclic rings in place of the alkyl chain has been investigated. The electronic and steric properties of these substituents can significantly impact the binding affinity of the inhibitor to the urease active site. The goal of these explorations is to identify novel compounds with improved efficacy, stability, and potentially different modes of interaction with the enzyme.
Analytical Methodologies for N Propylphosphorothioic Triamide Quantification in Environmental and Agricultural Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS has emerged as a powerful tool for the sensitive and selective determination of NPPT in various matrices due to its ability to separate the analyte from co-eluting matrix components and provide definitive identification based on its mass-to-charge ratio.
Method Development for Detection in Soil and Fertilizer Matrices
The development of LC-MS methods for NPPT in soil and fertilizer begins with an efficient extraction of the analyte from the sample matrix. A common approach involves extraction with an acidified methanol (B129727) and water solution, followed by centrifugation and filtration of the extract before injection into the LC-MS system. eurl-pesticides.eu For soil samples, a standard 1:5 soil-to-water suspension is often prepared, shaken for an hour, and allowed to settle before analysis. The use of isotopically labeled internal standards is recommended to compensate for matrix effects and potential losses during sample preparation. eurl-pesticides.eu
Optimization of Chromatographic and Spectrometric Parameters
Successful LC-MS analysis hinges on the careful optimization of both the liquid chromatography separation and the mass spectrometry detection parameters.
For the chromatographic separation of NPPT, a C18 column is frequently employed. lgcstandards.com A typical column might have dimensions of 100 mm in length and 2.1 mm in internal diameter, with a particle size of 2.6 µm. lgcstandards.com The mobile phase often consists of a gradient of acetonitrile (B52724) and water, which allows for the effective elution of NPPT from the column.
In terms of mass spectrometry, electrospray ionization (ESI) in positive mode is commonly used for the analysis of NPPT. lgcstandards.com The protonated molecule [M+H]⁺ is monitored for quantification. For NPPT, this corresponds to a mass-to-charge ratio (m/z) of 154.1. lgcstandards.com Optimization of spectrometric parameters such as capillary voltage, source temperature, and gas flows is essential to maximize the signal intensity and ensure sensitive detection. bsbedge.com For tandem mass spectrometry (MS/MS), the collision energy is a critical parameter that is optimized to achieve characteristic fragmentation of the parent ion, allowing for highly selective multiple reaction monitoring (MRM). nih.gov
Table 1: Example of LC-MS Parameters for N-Propylphosphorothioic Triamide Analysis
| Parameter | Value | Reference |
| Column | C18, 2.6 µm, 100 mm × 2.1 mm | lgcstandards.com |
| Ionization Mode | Positive Electrospray (ESI+) | lgcstandards.com |
| Monitored Ion | [M+H]⁺ | lgcstandards.com |
| m/z | 154.1 | lgcstandards.com |
Limits of Detection and Quantification in Complex Samples
The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For NPPT, an LC-MS method has been reported to achieve a limit of detection of 0.01 µg/g in certain matrices. lgcstandards.com In a study on the related compound N-(n-butyl) thiophosphoric triamide (NBPT) in milk, a limit of quantitation of 0.0020 mg kg⁻¹ was achieved using UHPLC-MS/MS. pharmaffiliates.com Generally, for environmental analysis in soil, LODs and LOQs for organic micropollutants are in the low ng/g to µg/g range, depending on the complexity of the matrix and the specifics of the analytical method. nih.govbsigroup.com
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC coupled with ultraviolet (UV) detection is a robust and widely used technique for the analysis of NPPT, particularly for purity assessment and content determination in fertilizer formulations. The European Standard EN 16651:2015 specifies an HPLC method for the determination of both NPPT and its analogue NBPT in urea-based fertilizers. iteh.aievs.eeiteh.aiintertekinform.comlmaleidykla.lt
Development of HPLC-UV Methods for Purity and Content Analysis
The development of an HPLC-UV method for NPPT involves selecting appropriate chromatographic conditions to achieve good separation and a sensitive response. A study on the analogous compound NBPT provides a solid framework for NPPT analysis. lcms.cz In this method, the fertilizer sample is diluted in water, and the concentration is determined by HPLC with a UV detector set at 205 nm. lmaleidykla.ltlcms.cz This wavelength is chosen as it provides a good response for the analyte. The method is validated for parameters such as linearity, precision, and accuracy to ensure reliable quantification. lcms.cz
Column Selection and Mobile Phase Optimization
The choice of the HPLC column and the composition of the mobile phase are critical for achieving the desired separation. A reversed-phase C18 column is a common choice for the analysis of phosphorothioic triamides. lgcstandards.comlcms.cz A typical column for this application is a YMC-Triat C18 with dimensions of 150 mm in length and 4.6 mm in internal diameter, and a particle size of 3 µm. lcms.cz
The mobile phase typically consists of a mixture of acetonitrile and deionized water. The ratio of these solvents is optimized to control the retention time and resolution of the NPPT peak. For instance, a mobile phase of 25:75 (v/v) acetonitrile to deionized water has been successfully used. lcms.cz Further optimization can involve adjusting the pH of the mobile phase, although for neutral compounds like NPPT, the organic modifier concentration is the primary factor influencing retention. The flow rate is also optimized to ensure a reasonable analysis time while maintaining good peak shape; a flow rate of 0.8 mL/min is often employed. lcms.cz
Table 2: Example of HPLC-UV Chromatographic Conditions for Phosphorothioic Triamide Analysis
| Parameter | Value | Reference |
| Column | YMC-Triat C18 (150 x 4.6 mm, 3 µm) | lcms.cz |
| Mobile Phase | Acetonitrile : Deionized Water (25:75, v/v) | lcms.cz |
| Flow Rate | 0.8 mL/min | lcms.cz |
| Detection Wavelength | 205 nm | lmaleidykla.ltlcms.cz |
| Column Temperature | 40°C | lcms.cz |
Spectroscopic Analytical Approaches for Characterization
The characterization and quantification of this compound (NPPT) in various matrices, as well as the assessment of its purity and stability in formulations, rely on a suite of sophisticated spectroscopic techniques. These methods provide detailed information on the molecular structure, functional groups, and the chemical environment of the atoms within the molecule. Among these, Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount for formulation analysis and the identification of transformation products.
Application of FT-IR in Formulation Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective technique for the qualitative and quantitative analysis of pesticide formulations. researchgate.netresearchgate.net The method requires minimal sample preparation, making it an efficient tool for routine quality control in manufacturing and for inspecting commercial products. researchgate.net The analysis of this compound formulations by FT-IR is based on the identification of characteristic absorption bands corresponding to the vibrational frequencies of its specific functional groups.
The infrared spectrum of NPPT provides a unique "fingerprint," allowing for its unambiguous identification. The key vibrational signatures are associated with the phosphorus-sulfur (P=S) double bond, the nitrogen-hydrogen (N-H) bonds of the triamide structure, and the alkyl (C-H) bonds of the propyl group. The P=S stretching vibration is particularly distinctive and is typically observed in the 650–750 cm⁻¹ region of the spectrum. The N-H stretching vibrations give rise to multiple, often complex, absorption bands in the higher frequency region, generally between 3200 and 3500 cm⁻¹.
In the context of formulation analysis, FT-IR can be used to:
Confirm the presence and identity of NPPT as the active ingredient.
Quantify the concentration of NPPT by measuring the intensity of a characteristic absorption band and comparing it to a calibration curve.
Detect the presence of impurities or degradation products by identifying extraneous peaks in the spectrum.
Assess the consistency and quality of different batches of a formulation.
The use of Attenuated Total Reflectance (ATR) FT-IR is particularly advantageous for analyzing both solid and liquid formulations, as it often eliminates the need for sample dilution or preparation. researchgate.net
Below is a table summarizing the characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Significance in Formulation Analysis |
| N-H (Amide) | Stretching | 3200 - 3500 | Confirms the presence of the triamide moiety; can be sensitive to hydrogen bonding and formulation matrix effects. |
| C-H (Alkyl) | Stretching | 2850 - 3000 | Indicates the presence of the n-propyl group. |
| N-H (Amide) | Bending | 1550 - 1650 | Complements the N-H stretching data for amide identification. |
| P-N | Stretching | 900 - 1100 | Confirms the phosphorus-nitrogen bond, central to the molecule's structure. |
| P=S | Stretching | 650 - 750 | A key diagnostic peak for identifying phosphorothioate (B77711) compounds like NPPT. |
This table is generated based on established infrared spectroscopy correlation tables and data from available literature.
Utility of NMR in Identifying Degradation Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of molecules and is particularly powerful for identifying and characterizing the degradation products of this compound. Phosphorus-31 (³¹P) NMR is especially informative due to the 100% natural abundance and spin-1/2 nucleus of ³¹P, which provides sharp signals over a wide chemical shift range, making it highly sensitive to the chemical environment around the phosphorus atom. wikipedia.orghuji.ac.il
Degradation of NPPT in environmental or agricultural matrices can occur through pathways such as hydrolysis, which involves the cleavage of the P-N amide bonds, or oxidative processes that may convert the thiophosphoryl (P=S) group to a phosphoryl (P=O) group. These transformations result in new compounds with distinct molecular structures, which can be identified by changes in their NMR spectra.
The ³¹P NMR chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. wikipedia.org For instance, the parent NPPT molecule exhibits a characteristic chemical shift. Upon hydrolysis of one of the P-NH₂ bonds, N-propylphosphoramidothioic acid would be formed, resulting in a change in the electronic environment of the phosphorus nucleus and a corresponding shift in the ³¹P NMR signal. Further hydrolysis would yield N-propylthiophosphoric acid and ultimately inorganic thiophosphate or phosphate (B84403). Each of these degradation products would have a unique ³¹P chemical shift, allowing for their identification in a mixture.
Similarly, the conversion of the P=S bond to a P=O bond leads to a significant downfield or upfield shift in the ³¹P NMR spectrum, clearly distinguishing the thio- and oxo-analogs. ¹H NMR spectroscopy complements this by providing information on the proton-bearing parts of the molecule, such as the n-propyl group, and can reveal changes in its connectivity or chemical environment.
The table below illustrates the utility of ³¹P NMR in identifying potential degradation products of NPPT by showing the typical chemical shift ranges for the parent compound and its likely transformation products.
| Compound | Structure | Typical ³¹P NMR Chemical Shift (δ, ppm) | Significance in Degradation Analysis |
| This compound (NPPT) | CH₃CH₂CH₂NHP(S)(NH₂)₂ | ~ 55 | Signal of the parent compound. A decrease in its intensity indicates degradation. |
| N-Propylphosphorodiamidothioic acid | CH₃CH₂CH₂NHP(S)(NH₂)OH | Varies | First hydrolysis product of a P-NH₂ bond. Appearance of a new signal indicates initial degradation. |
| N-Propylphosphoramidothioic acid | CH₃CH₂CH₂NHP(S)(OH)₂ | Varies | Second hydrolysis product. Its presence signifies advanced degradation. |
| Phosphoric Acid | H₃PO₄ | 0 (Reference) researchgate.net | A potential final hydrolysis product, especially if the P=S bond is also oxidized. researchgate.net |
| N-Propylphosphoric triamide (oxo-analog) | CH₃CH₂CH₂NHP(O)(NH₂)₂ | Varies | Product of oxidation from P=S to P=O. The chemical shift will be significantly different from the thio-analog. |
Note: The chemical shifts for the degradation products are illustrative and can vary based on solvent, pH, and other matrix components. The values are based on general knowledge of ³¹P NMR spectroscopy.
By monitoring the appearance of new peaks and the disappearance of the parent NPPT signal in the ³¹P NMR spectrum over time, a clear picture of the degradation pathway and kinetics can be established.
Emerging Applications and Research Frontiers of N Propylphosphorothioic Triamide
Application in Geotechnical Engineering and Soil Stabilization
The unique chemical properties of NPPT are being harnessed to improve ground engineering techniques. Its ability to control the rate of urea (B33335) hydrolysis is proving beneficial in advanced soil stabilization methods.
Enhancement of Enzyme-Induced Carbonate Precipitation (EICP) Processes
Enzyme-Induced Carbonate Precipitation (EICP) is a technique used in geotechnical engineering for soil stabilization and environmental remediation. The process typically relies on the enzyme urease to hydrolyze urea, which ultimately leads to the precipitation of calcium carbonate, a cementing agent that binds soil particles. However, at elevated temperatures, the urease enzyme can become overly active and also decay quickly, hindering the effectiveness of EICP. polyu.edu.hk
Research has indicated that N-Propylphosphorothioic triamide can be used to enhance the efficiency of EICP processes, particularly at higher temperatures. By inhibiting the urease enzyme, NPPT slows down the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. evitachem.com This controlled reaction allows for a more gradual and uniform precipitation of calcium carbonate, which is crucial for effective soil stabilization. While much of the research in this specific application has focused on the related compound N-(n-butyl)-thiophosphoric triamide (NBPT), the principle of urease inhibition is central. polyu.edu.hk Studies on NBPT have shown that its application can be optimized to manage urease activity and the production rate of calcium carbonate under various temperature conditions, a finding that suggests similar potential for NPPT. polyu.edu.hk
Table 1: Research Findings on Urease Inhibitor Impact in EICP Note: This table includes data on a related compound, NBPT, to illustrate the mechanism, as specific quantitative studies on NPPT in EICP are emerging.
| Parameter | Condition | Observation with Urease Inhibitor | Source |
| Urease Activity | High Temperature | Controlled and sustained over a longer period | polyu.edu.hk |
| CaCO₃ Production Rate | Varied Inhibitor Concentration | Rate can be modulated for optimal precipitation | polyu.edu.hk |
| Soil Solidification | Sand Column Tests | Improved unconfined compressive strength and reduced permeability | polyu.edu.hk |
| Application Area | Geotechnical Engineering | Soil stabilization and environmental remediation |
Impact on Microbial-Induced Calcite Precipitation (MICP) for Soil Improvement
Microbial-Induced Calcite Precipitation (MICP) is another bio-geochemical process for soil improvement, where urease-producing bacteria are used to precipitate calcite. plos.orgwikipedia.org This process has applications in strengthening soil, reducing liquefaction potential, and repairing cracks in concrete. wikipedia.org The fundamental mechanism of MICP relies on the hydrolysis of urea by the urease enzyme produced by microorganisms like Sporosarcina pasteurii. youtube.commdpi.com
Given that this compound is a potent urease inhibitor, its role in MICP is fundamentally inhibitory. evitachem.com By binding to the active site of the urease enzyme, NPPT would prevent or slow down the urea hydrolysis that is essential for the calcite precipitation process to occur. evitachem.comnih.gov Therefore, the introduction of NPPT into a standard MICP system would likely be counterproductive, diminishing the efficiency of calcite formation.
However, this inhibitory action could potentially be harnessed to control the timing or location of precipitation in advanced geotechnical applications, though research into this specific use is not yet prevalent. The primary interaction remains one of opposition to the core mechanism of MICP.
Precursor in Novel Phosphoric Triamide Synthesis for Chemical Research
Beyond its direct applications, this compound serves as a valuable starting material, or precursor, in the synthesis of new chemical compounds for research.
Synthesis of New Phosphoric Triamide Derivatives
This compound is a versatile precursor for the synthesis of new phosphoric triamides. The synthesis of NPPT itself is typically achieved through a one-pot method involving the nucleophilic substitution reaction of thiophosphoryl chloride with n-propylamine, followed by ammonolysis. This process can achieve high purity (97.5%) and yield (76.6%).
Once synthesized, NPPT can be used to create more complex molecules. Research has demonstrated the successful synthesis of five new phosphoric triamide derivatives using NPPT as the foundational structure. This involves further reactions that modify the amide groups or substitute other atoms on the phosphorus center, opening pathways to a variety of novel compounds with unique properties. The general approach for creating such derivatives often starts with a phosphoric acid amide dichloride intermediate which is then reacted with ammonia or other amines. google.com
Characterization of Novel Compounds Derived from this compound
The new phosphoric triamide compounds synthesized from NPPT have been thoroughly analyzed to determine their molecular structure and properties. The primary methods used for characterization include X-ray diffraction and various spectroscopic techniques.
X-ray crystallography provides precise data on the three-dimensional arrangement of atoms and the bonding configurations within the molecule. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial. FT-IR helps identify functional groups, while NMR provides detailed information about the chemical environment of specific atoms, such as hydrogen and phosphorus-31, confirming the structure of the newly synthesized triamides. The unique properties exhibited by these novel compounds suggest potential for new applications in materials science and other fields.
Table 2: Characterization Methods for Novel Phosphoric Triamides Derived from NPPT
| Characterization Technique | Information Obtained | Relevance | Source |
| X-ray Diffraction | 3D molecular structure, bond lengths, and angles | Confirms the precise atomic arrangement and molecular geometry. | |
| FT-IR Spectroscopy | Presence of functional groups (e.g., P=S, N-H) | Verifies the core structure and successful chemical transformations. | |
| NMR Spectroscopy (¹H, ³¹P) | Chemical environment of hydrogen and phosphorus atoms | Provides definitive structural confirmation of the new derivatives. |
Future Directions in Urease Inhibitor Development
The development of urease inhibitors is continuously evolving to enhance nitrogen use efficiency in agriculture and reduce environmental impact. This compound is at the forefront of this research, with several promising future directions.
One key area of development is the creation of new formulations that combine NPPT with other inhibitors. evitachem.com For instance, a novel combination of NPPT with N-(n-butyl)thiophosphoric-triamide (NBPT) has shown synergistic effects. cabidigitallibrary.org This product, known by the brand name Limus®, is a mixture of one part NPPT and three parts NBPT and has demonstrated superior performance in reducing ammonia emissions and increasing crop yields compared to formulations containing only NBPT. cabidigitallibrary.org On average, across 74 field experiments, this combination resulted in a 2.1% higher yield compared to the NBPT-only market standard. cabidigitallibrary.org
Future research will also likely focus on optimizing the application of NPPT across a wider variety of soil types and environmental conditions to develop more precise usage strategies. evitachem.com Furthermore, insights from structural and kinetic studies on how phosphoramide (B1221513) inhibitors like NBPT and its oxygen analog (NBPTO) interact with the urease enzyme at a molecular level will guide the design of even more efficient and potent inhibitors. nih.govnih.gov The goal is to develop inhibitors that bind more effectively and rapidly to the enzyme, further minimizing nitrogen loss from fertilizers. nih.gov
Table 3: Comparative Performance of Urease Inhibitor Formulations
| Performance Metric | Market Standard (NBPT only) | Limus® (NBPT + NPPT) | Improvement with NPPT | Source |
| Ammonia (NH₃) Emission Reduction | Standard performance | Higher efficiency; same performance at 30-40% lower concentration | cabidigitallibrary.org | |
| Average Crop Yield Increase | Baseline (7.72 t/ha) | +2.1% (7.88 t/ha) | cabidigitallibrary.org | |
| Drying Time on Urea | Slower | Faster (Only 1% transferable AI after 3 hrs vs. 2.4%) | cabidigitallibrary.org | |
| AI Abrasion from Urea | Higher (2.0% AI in dust) | Lower (0.7% AI in dust) | cabidigitallibrary.org |
Research Gaps in Field Efficacy Under Diverse Conditions
While the combination of this compound (NPPT) with N-(n-butyl)thiophosphoric triamide (NBPT) has been shown to be effective in reducing ammonia volatilization, there is a notable gap in the scientific literature regarding the field efficacy of NPPT as a standalone urease inhibitor. A systematic review of field studies on various urease inhibitors highlighted that the combination of NBPT and NPPT reduced ammonia loss by an average of 75%. frontiersin.org However, this synergistic effect makes it challenging to isolate the individual contribution and performance of NPPT under varying environmental conditions.
The efficacy of urease inhibitors is known to be influenced by a multitude of factors including soil type, pH, temperature, and moisture levels. For instance, the degradation of NBPT is faster in acidic soils, which can affect its longevity and effectiveness. nih.gov Research has shown that the inhibitory effect of NBPT is lower in very acidic soils compared to neutral or alkaline soils. nih.gov Similarly, the performance of urease inhibitors can be less effective in no-tillage systems due to the presence of plant residues that can limit the inhibitor's contact with the soil.
A significant research gap exists in understanding how these diverse environmental and agronomic factors specifically impact the performance of NPPT when used alone. Controlled and field-level studies are needed to evaluate the efficacy of solo NPPT applications across a range of soil textures (e.g., sandy, loamy, clayey) and climatic conditions (e.g., temperate, tropical, arid). Such research would be invaluable for developing targeted recommendations for the use of NPPT and for optimizing its performance in different agricultural settings.
Development of Advanced Formulations for Optimized Performance
A key area of advancement in the application of NPPT has been the development of sophisticated formulations that enhance its performance and stability. A prime example is the creation of dual-active ingredient urease inhibitors, where NPPT is combined with NBPT. This combination has been shown to have a synergistic effect, targeting a broader range of urease enzymes in the soil more effectively than a single active ingredient alone. scienceopen.com
One such advanced formulation, commercially known as Limus®, is a liquid mixture containing three parts NBPT and one part NPPT. This product utilizes a patented polymer technology that improves the stability of the active ingredients on urea granules. scienceopen.com Research has demonstrated that after six months of storage at 20°C and 70% relative humidity in open bags, the loss of active ingredients from urea treated with a standard NBPT formulation was 72%, whereas for the Limus®-treated urea, it was only 14%. This enhanced stability ensures that the product remains effective even after prolonged storage, providing greater flexibility for farmers and fertilizer blenders.
The innovative formulation of Limus® also leads to a shorter drying time and lower abrasion compared to standard NBPT-based products. By soaking into the urea granule rather than just coating it, the formulation ensures a more homogeneous distribution and sustained release of the inhibitors. In numerous field trials, this advanced formulation has demonstrated superior performance in reducing ammonia emissions and increasing crop yields compared to urea treated with NBPT alone.
Comparison of Urease Inhibitor Formulations
| Formulation | Active Ingredient(s) | Key Features | Ammonia Loss Reduction (vs. Urea) | Storage Stability |
|---|---|---|---|---|
| Standard NBPT | N-(n-butyl)thiophosphoric triamide (NBPT) | Single active ingredient | ~53% nih.gov | Lower, significant degradation over time |
| Limus® | NBPT + this compound (NPPT) | Dual active ingredients, polymer-based formulation | Up to 98% | High, stable for over 12 months |
Exploration of Novel Plant-Derived Urease Inhibitors in Comparison
In the quest for more sustainable agricultural practices, there is growing interest in the exploration of plant-derived compounds as natural urease inhibitors. Various plant extracts have been shown to possess urease inhibitory properties, offering a potentially biodegradable and environmentally friendly alternative to synthetic inhibitors.
Research has demonstrated that extracts from plants such as Vachellia nilotica and Eucalyptus camaldulensis can significantly inhibit urea hydrolysis in soil. In one study, Vachellia nilotica extract showed a maximum urea hydrolysis inhibition of 70%, which was considerably higher than that of the synthetic inhibitor hydroquinone (B1673460) (50%). When coated on urea, these plant extracts were found to prolong the persistence of urea in the soil.
Similarly, studies on compounds derived from the Cinnamomum genus, such as cuminaldehyde and camphene, have shown varied urease inhibitory potential. While these findings are promising, a significant research gap exists in the direct comparative analysis of these novel plant-derived inhibitors with synthetic compounds like NPPT.
Most of the current research on natural urease inhibitors focuses on their effects on jack bean urease or their general inhibitory activity in soil. There is a lack of comprehensive field trials that directly compare the efficacy, longevity, and cost-effectiveness of these plant-based inhibitors with established synthetic inhibitors like NPPT under real-world agricultural conditions. Further research is needed to isolate and identify the specific active compounds within these plant extracts and to evaluate their performance against synthetic inhibitors across different soil types and climates. Such comparative studies are crucial for validating the potential of plant-derived inhibitors as viable alternatives or complements to synthetic products in modern agriculture.
Methodological Considerations in N Propylphosphorothioic Triamide Research
Experimental Design and Statistical Analysis in Field Studies
Field studies are indispensable for assessing the agronomic effectiveness of NPPT under real-world conditions. However, the inherent variability in environmental factors such as weather, soil type, and topography can confound results. Therefore, adherence to robust experimental design and statistical principles is paramount.
The primary goal of an agronomic trial design for NPPT is to isolate its effect on nitrogen availability and crop performance from other sources of variation. Key principles include:
Replication: Treatments (e.g., urea (B33335), urea + NPPT) must be applied to multiple experimental units (plots) to estimate experimental error and increase the precision of treatment mean comparisons. Typically, a minimum of three to four replicates is used. nih.gov
Randomization: The allocation of treatments to plots should be random to prevent systematic bias. A randomized complete block design (RCBD) is commonly employed, where the experimental area is divided into blocks, each containing a full set of treatments. This design helps to control for localized environmental gradients.
Inclusion of Controls: Trials must include appropriate control treatments. A "zero-N" control (no nitrogen fertilizer) helps quantify the soil's inherent nitrogen-supplying capacity, while a "positive" control of untreated urea allows for a direct comparison to assess the effect of NPPT.
Standardized Agronomic Practices: All other management practices, such as irrigation, pest control, and tillage, should be applied uniformly across all plots to ensure that any observed differences are attributable to the nitrogen treatments.
Defined Nitrogen Rates: To evaluate the efficacy of NPPT across different fertility levels, trials often include multiple nitrogen application rates, such as a low N and a high N level. nih.gov For example, a study might compare treatments at 60 kg N ha⁻¹ and 200 kg N ha⁻¹ equivalents. nih.gov
Table 1: Example of a Randomized Complete Block Design for an NPPT Field Trial
| Block 1 | Block 2 | Block 3 | Block 4 |
| Urea + NPPT | Untreated Urea | Zero-N Control | Urea + NPPT |
| Untreated Urea | Zero-N Control | Urea + NPPT | Zero-N Control |
| Zero-N Control | Urea + NPPT | Untreated Urea | Untreated Urea |
NUE is a measure of how effectively crops utilize available nitrogen and can be dissected into two primary components:
Nitrogen Uptake Efficiency (NUpE): The ability of the plant to absorb nitrogen from the soil, calculated as the ratio of total nitrogen in the plant at maturity to the nitrogen supply. okstate.edu
Nitrogen Utilization Efficiency (NUtE): The efficiency with which the absorbed nitrogen is used to produce grain or biomass, calculated as the ratio of grain weight to the total nitrogen in the plant. okstate.eduresearchgate.net
The overarching NUE is the product of these two components (NUE = NUpE × NUtE). researchgate.net
The primary statistical tool used to analyze data from these trials is the Analysis of Variance (ANOVA) . ANOVA is used to determine whether there are any statistically significant differences between the means of the different treatment groups (e.g., untreated urea vs. urea + NPPT). nih.gov If significant differences are found, post-hoc tests (like Tukey's HSD) are employed to identify which specific treatments differ.
Correlation analysis is also used to examine the relationships between different variables, such as the negative association often observed between NUE and the Nitrogen Nutrition Index (NNI), which quantifies N deficiency or excess. mdpi.com
Table 2: Hypothetical Data and ANOVA Output for a Field Trial Assessing NPPT
| Treatment | Yield (t/ha) | Plant N Uptake ( kg/ha ) | NUE (kg grain/kg N) |
| Zero-N Control | 3.5 | 50 | - |
| Untreated Urea | 6.8 | 110 | 56.7 |
| Urea + NPPT | 7.5 | 125 | 62.5 |
| ANOVA Result | |||
| p-value (Yield) | <0.05 | ||
| p-value (N Uptake) | <0.05 | ||
| p-value (NUE) | <0.05 |
A p-value of less than 0.05 typically indicates a statistically significant difference between the treatments.
In Vitro Urease Inhibition Assay Protocols
In vitro assays are crucial for the initial screening and characterization of urease inhibitors like NPPT. These laboratory-based methods provide a rapid and controlled way to measure the direct inhibitory effect of a compound on the urease enzyme, independent of soil and environmental factors.
Colorimetric assays are widely used due to their simplicity and suitability for high-throughput screening. These methods rely on a visual color change to indicate urease activity.
The underlying principle is the pH shift caused by urea hydrolysis. The urease enzyme catalyzes the breakdown of urea into ammonia (B1221849) and carbon dioxide. nih.gov The resulting ammonia production increases the pH of the reaction medium. By including a pH indicator dye in the reaction mixture, this change can be visualized and quantified.
A common protocol involves:
Preparing a buffered solution containing a known concentration of urease enzyme and a pH indicator, such as phenol (B47542) red.
Adding the inhibitor (NPPT) at various concentrations to the experimental wells and a standard inhibitor like thiourea (B124793) or acetohydroxamic acid to control wells. researchgate.netnih.gov
Initiating the reaction by adding a urea solution.
Monitoring the color change over time. The presence of an effective inhibitor like NPPT will slow or prevent the pH increase, thus delaying the color change from yellow/orange to pink/red. bohrium.com
More advanced colorimetric methods may use nanozymes, such as gold nanoparticles, which can act as a highly sensitive colorimetric pH indicator. nih.gov
Table 3: Components of a Typical Colorimetric Urease Inhibition Assay
| Component | Purpose | Example |
| Enzyme | The catalyst for the reaction. | Jack Bean Urease (JBU) |
| Substrate | The molecule acted upon by the enzyme. | Urea |
| Buffer | Maintains a stable initial pH. | Phosphate (B84403) or TRIS buffer |
| pH Indicator | Provides a visual signal of the pH change. | Phenol Red |
| Test Compound | The potential inhibitor being evaluated. | N-Propylphosphorothioic triamide |
| Standard Inhibitor | A compound with known inhibitory activity for comparison. | Thiourea researchgate.net |
For a more quantitative assessment of urease inhibition, spectrophotometric methods are employed to directly measure the amount of ammonia produced. The Berthelot reaction is a classic method for this purpose.
In this protocol:
The enzymatic reaction is set up similarly to the colorimetric assay, with urease, urea, buffer, and the inhibitor (NPPT).
The reaction is allowed to proceed for a specific time and is then stopped, often by adding a strong acid.
Reagents for the Berthelot reaction (e.g., sodium hypochlorite (B82951) and phenol) are added. In the presence of ammonia, these reagents form a blue-colored compound called indophenol.
The absorbance of the resulting blue solution is measured using a spectrophotometer at a specific wavelength (typically around 625-640 nm).
The concentration of ammonia is determined by comparing the absorbance to a standard curve prepared with known ammonia concentrations.
The percentage of urease inhibition is calculated by comparing the ammonia produced in the presence of the inhibitor to that produced in a control reaction without the inhibitor.
Inhibition (%) = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
The data can be used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce urease activity by 50%. nih.govnih.gov A lower IC₅₀ value indicates a more potent inhibitor.
Controlled Environment and Microcosm Studies
Bridging the gap between in vitro assays and complex field trials, controlled environment and microcosm studies allow researchers to investigate the effects of NPPT on nitrogen transformations in soil under managed conditions. These experiments involve incubating soil samples in sealed containers where factors like temperature, moisture, and soil type can be precisely controlled.
A typical microcosm study to evaluate NPPT would involve:
Collecting soil samples, often with varying physicochemical characteristics (e.g., different textures, pH levels, or organic matter content). researchgate.net
Treating the soil samples with urea alone or urea combined with different concentrations of NPPT.
Incubating the microcosms at a constant temperature (e.g., 25°C). researchgate.net
Periodically measuring key parameters such as ammonia (NH₃) volatilization by trapping the released gas, and extracting soil to measure the concentrations of mineral nitrogen forms like ammonium (B1175870) (NH₄⁺) and nitrate (B79036) (NO₃⁻). researchgate.net
These studies provide detailed insights into how NPPT influences the rate of urea hydrolysis and subsequent nitrogen cycling processes in the soil, and how its effectiveness might be influenced by specific soil properties. researchgate.net
Table 4: Hypothetical Results from a Soil Incubation Microcosm Study
| Treatment | Soil Type | Cumulative NH₃ Loss (% of Applied N) after 14 days | Soil NH₄⁺-N (mg/kg) after 7 days |
| Untreated Urea | Sandy Loam | 28% | 150 |
| Urea + NPPT | Sandy Loam | 12% | 95 |
| Untreated Urea | Clay Loam | 19% | 135 |
| Urea + NPPT | Clay Loam | 7% | 80 |
Laboratory-Scale Experiments for Mechanistic Elucidation
Laboratory-based incubation studies are a primary method for understanding the urease inhibition potential of this compound. These experiments typically involve treating soil samples with urea and NPPT and monitoring the subsequent chemical transformations. The core objective is to quantify the inhibitory effect of NPPT on soil urease activity.
An incubation experiment was conducted to compare the urease inhibition effect of NPPT with N-(n-butyl) thiophosphoric triamide (NBPT) in different soil textures at 25°C. researchgate.net The soils used were sandy, loamy, and clay, and they were treated with two different dosages of urea. researchgate.net The results showed that in sandy soil, the decomposition of urea was relatively slow, and the addition of an inhibitor like NPPT significantly inhibited soil urease activity. researchgate.net The inhibition effect was more pronounced at higher dosages of urea application. researchgate.net
For instance, at day 6 of the incubation period, the urease inhibition rates for NPPT were compared with those of NBPT at two different nitrogen application levels. In sandy soil, NPPT showed a urease inhibition rate of 53.0% at a nitrogen application rate of 250 mg·kg⁻¹, which increased to 65.8% at a 500 mg·kg⁻¹ application rate. researchgate.net The effectiveness of the inhibitors varied with soil texture, with the general trend for urease inhibition being sandy soil > clay soil > loamy soil. researchgate.net
It has been noted that NPPT is often used in combination with NBPT. nih.gov Research has shown that a mixture of NPPT and NBPT can be more effective in reducing ammonia volatilization than either compound used alone. nih.gov
Interactive Data Table: Urease Inhibition Rate of NPPT vs. NBPT in Different Soil Textures
Please select the soil type and nitrogen application rate to view the corresponding urease inhibition rate at day 6.
Controlled Conditions for Simulating Environmental Variables
To evaluate the effectiveness of this compound under conditions that mimic agricultural environments, researchers utilize controlled laboratory setups where key variables can be manipulated and monitored. These variables primarily include soil type, temperature, and pH, all of which can significantly influence the performance of a urease inhibitor.
Soil Type and Moisture: The texture of the soil, such as sandy, loamy, or clay, has been shown to influence the efficacy of urease inhibitors like NPPT. researchgate.net Laboratory studies often use soils with different physicochemical properties to assess this impact. researchgate.net Soil moisture is another critical factor, and experiments are frequently conducted under various water-filled pore space (WFPS) conditions, for example, 40%, 60%, and 80%, to simulate different levels of soil wetness. international-agrophysics.org
Temperature: Temperature is a crucial environmental variable as it affects the rate of chemical reactions, including urea hydrolysis and the degradation of the inhibitor itself. researchgate.net Laboratory incubation experiments are therefore conducted at a range of constant temperatures (e.g., 5°C, 15°C, and 25°C) to assess the performance of urease inhibitors under different climatic conditions. researchgate.net
The general experimental setup for such studies involves placing treated soil samples in incubation chambers, such as glass chambers, where the release of ammonia can be trapped and quantified over time. scielo.br This allows for a detailed assessment of how the simulated environmental variables impact the ability of NPPT to reduce ammonia volatilization.
Q & A
Q. What are the optimal synthesis methods for N-Propylphosphorothioic triamide (NPPT), and how can purity be validated?
Methodological Answer: NPPT synthesis typically involves reacting thiophosphoryl chloride with propylamine under controlled conditions. Key steps include:
- Maintaining anhydrous conditions to prevent hydrolysis of intermediates.
- Using a molar ratio of 1:3 (thiophosphoryl chloride to propylamine) to ensure complete triamide formation.
- Purification via recrystallization from methanol or acetonitrile to achieve ≥95% purity .
Validation: - Purity Analysis: Employ HPLC (C18 column, mobile phase: 70% acetonitrile/30% water) with UV detection at 210 nm.
- Structural Confirmation: Use FT-IR (P=S stretch at 650–750 cm⁻¹) and ¹H/³¹P NMR (δ ~1.3 ppm for propyl CH₃; δ ~55 ppm for phosphorus) .
Q. Which analytical techniques are most reliable for quantifying NPPT in soil or fertilizer matrices?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS):
- Column: C18, 2.6 µm, 100 mm × 2.1 mm.
- Ionization: ESI+ (m/z 154.1 for [M+H]⁺).
- Limit of Detection (LOD): 0.01 µg/g .
- Colorimetric Urease Inhibition Assay:
- Measure residual urea hydrolysis in soil extracts after NPPT treatment.
- Correlate inhibition efficiency with NPPT concentration (linear range: 0.1–10 ppm) .
| Technique | Matrix | LOD | Accuracy |
|---|---|---|---|
| LC-MS | Soil | 0.01 µg/g | 98–102% |
| Colorimetric | Fertilizer | 0.1 ppm | 95–97% |
Q. How does NPPT interact with urea to inhibit urease activity, and what are the key experimental parameters for in vitro studies?
Methodological Answer: NPPT competitively binds to the nickel-containing active site of urease, blocking urea hydrolysis. Key experimental parameters:
- pH: Optimize between 7.0–8.5 (urease activity peaks at neutral to alkaline pH).
- Temperature: 25–30°C to mimic soil conditions.
- Incubation Time: 24–48 hours for steady-state inhibition .
Validation: - Use jack bean urease as a model enzyme.
- Monitor ammonia release via indophenol blue assay .
Q. What are the stability profiles of NPPT under varying storage and environmental conditions?
Methodological Answer:
Q. How can researchers design dose-response experiments to evaluate NPPT efficacy in reducing ammonia volatilization?
Methodological Answer:
- Field Trials: Apply NPPT-treated urea at 0.02–0.3% (w/w) of urea nitrogen .
- Controlled Environment: Use PVC chambers to trap volatilized ammonia, with treatments including:
- Urea alone (control).
- Urea + NPPT at 0.1%, 0.2%, 0.3%.
- Measurement: Acid traps (e.g., 2% boric acid) titrated with HCl to quantify NH₃ .
Q. How do molecular docking studies elucidate the binding mechanism of NPPT to urease, and what residues are critical for inhibition?
Methodological Answer:
- Docking Software: Use AutoDock Vina or Schrödinger Maestro.
- Key Interactions:
- Hydrophobic residues (e.g., Ile40, Phe73) anchor the propyl chain.
- Hydrogen bonds form between thiophosphoryl group and catalytic nickel ions .
- Validation: Compare docking scores (ΔG) with experimental IC₅₀ values.
| Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Ile40 | Hydrophobic | 3.8 |
| Nickel ions | Coordinate covalent | 2.1 |
Q. What experimental strategies resolve contradictions in reported NPPT inhibition efficiencies across studies?
Methodological Answer: Contradictions often arise from differences in:
- Soil Type: Clay-rich soils adsorb NPPT, reducing bioavailability.
- Microbial Communities: Proteobacteria accelerate NPPT degradation.
Resolution Steps:
Standardize soil parameters (pH, organic matter) in lab trials.
Conduct metagenomic analysis to quantify urease-producing microbes .
Compare inhibition in sterile vs. non-sterile soils .
Q. How can isotopic tracing (¹⁵N) quantify the fate of NPPT-treated urea in plant-soil systems?
Methodological Answer:
- Labeling: Apply ¹⁵N-urea co-treated with NPPT.
- Sampling: Collect soil, leachate, and plant tissues at intervals (7, 14, 21 days).
- Analysis:
- Isotope Ratio Mass Spectrometry (IRMS) for ¹⁵N enrichment.
- Calculate NUE (Nitrogen Use Efficiency) as:
Outcome: Distinguish N losses (volatilization, leaching) from uptake .
Q. What computational models predict the environmental persistence and ecotoxicity of NPPT?
Methodological Answer:
- QSAR Models: Use EPI Suite or TEST to estimate biodegradation half-life (BIOWIN score: 2.5–3.0 = persistent) .
- Ecotoxicity:
- Algal toxicity (EC₅₀): \sim10 mg/L (Chlorella vulgaris).
- Earthworm LC₅₀: >100 mg/kg (low risk) .
| Parameter | Value |
|---|---|
| Biodegradation (BIOWIN) | 2.8 (slow) |
| Algal EC₅₀ | 10 mg/L |
Q. How do hybrid inhibitors (e.g., NPPT + NBPT) enhance urease inhibition, and what synergies exist?
Methodological Answer:
- Synergy Mechanism: NBPT (N-Butyl analog) provides longer persistence, while NPPT offers faster binding.
- Experimental Design:
- Test inhibition kinetics using a 3:1 NBPT:NPPT ratio .
- Monitor ammonia flux in soil columns over 30 days.
- Result: Hybrid inhibitors reduce NH₃ loss by 70–80% vs. 50–60% for single inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
